molecular formula C20H20N4S B2826534 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 896677-28-4

3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2826534
CAS No.: 896677-28-4
M. Wt: 348.47
InChI Key: AMQSRQNEVJMUPN-UHFFFAOYSA-N
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Description

3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an indole ring fused with a triazole ring, which is further substituted with an ethyl group and a 2-methylbenzylthio group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazones with thionyl chloride, followed by nucleophilic substitution reactions to introduce the 2-methylbenzylthio group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole
  • 4-ethyl-3-((2-methylbenzyl)thio)-5-(3-methylphenyl)-4H-1,2,4-triazole
  • 3-((4-bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole stands out due to its unique combination of an indole ring and a triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

3-[4-ethyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-3-24-19(17-12-21-18-11-7-6-10-16(17)18)22-23-20(24)25-13-15-9-5-4-8-14(15)2/h4-12,21H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQSRQNEVJMUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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